

# Application Notes and Protocols: Intravenous IMM-H004 in Preclinical Stroke Models

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## Compound of Interest

Compound Name: IMM-H004

Cat. No.: B608082

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These application notes provide a comprehensive overview of the use of **IMM-H004**, a novel coumarin derivative, in preclinical models of ischemic stroke. The protocols and data presented are based on published studies and are intended to guide researchers in the design and execution of similar experiments. **IMM-H004** has demonstrated significant neuroprotective effects by modulating inflammatory pathways, offering a promising therapeutic avenue for stroke.<sup>[1][2][3]</sup>

## Mechanism of Action

**IMM-H004** exerts its neuroprotective effects through a CKLF1-dependent anti-inflammatory pathway.<sup>[1]</sup> It downregulates the binding of Chemokine-like factor 1 (CKLF1) to the C-C chemokine receptor type 4 (CCR4).<sup>[1]</sup> This action suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key mediator of inflammatory responses in ischemic brain injury.<sup>[1][4]</sup> The subsequent reduction in the inflammatory cascade ultimately protects the brain from ischemic damage.<sup>[1]</sup> Studies have also indicated that the protective effects of **IMM-H004** involve the NF-κB pathway.<sup>[2][5]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the intravenous administration of **IMM-H004** in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Table 1: Efficacy of **IMM-H004** on Brain Injury in Adult Rats

Treatment Group	Dose (mg/kg)	Administration Time Post-pMCAO	Infarct Area (%)	Edema Ratio (%)	Neurological Score (Zea Longa)
Model	-	-	~35	~15	~3.5
IMM-H004	10	6 hours	~20	~8	~2.0***
Edaravone	6	6 hours	~22	~9	~2.5**
Urokinase	-	6 hours	~25	~10	~2.8*

\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 vs. model group. Data are represented as mean values derived from published figures.[5]

Table 2: Pharmacokinetic Profile of **IMM-H004** and its Metabolite **IMM-H004G** in MCAO/R Rats

Compound	Dose (mg/kg)	t <sub>1/2β</sub> (h)	C <sub>max</sub> (ng/mL)	AUC (ng·h/mL)
IMM-H004	10	0.42	-	~1500
IMM-H004G	10	6.61	13,020	~16830

Data obtained after intravenous injection of **IMM-H004** citrate in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R).[6][7] The glucuronide metabolite, **IMM-H004G**, exhibits similar neuroprotective activity to the parent drug.[3][8]

## Experimental Protocols

### Animal Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

The pMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human ischemic stroke.[1][9]

Materials:

- Male Sprague-Dawley rats (250-280 g)
- Anesthesia: 2% isoflurane in a 70:30 nitrous oxide/oxygen mixture[5]
- 0.38 mm nylon filament[5]
- Laser Doppler flowmeter[5]
- Heating pad

#### Procedure:

- Anesthetize the rat using isoflurane. Maintain body temperature at 37°C with a heating pad.
- Make a midline neck incision and carefully isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA.
- Insert a 0.38 mm nylon filament into the ICA through a small incision in the ECA stump.
- Advance the filament approximately 18 mm from the carotid bifurcation until a faint resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
- Confirm successful occlusion by a reduction of at least 70% in cerebral blood flow using a laser Doppler flowmeter.[5]
- Suture the incision and allow the rat to recover in a heated cage with free access to food and water.
- Sham-operated rats undergo the same surgical procedure without the insertion of the filament.[5]

## Intravenous Administration of IMM-H004

#### Materials:

- **IMM-H004** citrate

- Physiological saline
- Syringes and needles for intravenous injection

Procedure:

- Dissolve **IMM-H004** citrate in physiological saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, dissolve 2.5 mg in a suitable volume for injection).
- At the designated time point post-ischemia (e.g., 6 hours), administer the **IMM-H004** solution via intravenous injection into the tail vein.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- The control group should receive an equivalent volume of physiological saline.

## Assessment of Neurological Deficits

The Zea Longa five-point scale is a common method for evaluating neurological deficits after stroke in rodents.[\[5\]](#)

Scoring:

- 0: No neurological deficit.
- 1: Failure to extend the left forepaw fully.
- 2: Circling to the left.
- 3: Falling to the left.
- 4: Failure to walk spontaneously or no consciousness.
- 5: Death.

Rats with scores of 1-4 are typically included for further analysis.[\[5\]](#)

## Measurement of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.

**Materials:**

- 2% TTC solution in phosphate-buffered saline (PBS)
- Brain matrix slicer
- Digital scanner or camera

**Procedure:**

- At the end of the experiment (e.g., 9 hours post-ischemia), euthanize the rat and carefully remove the brain.[\[1\]](#)
- Chill the brain at -20°C for 30 minutes to firm the tissue.
- Slice the brain into 2 mm coronal sections using a brain matrix.
- Immerse the slices in a 2% TTC solution at 37°C for 20 minutes in the dark.
- Viable tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections and quantify the infarct area using image analysis software.
- The edema ratio can be calculated by comparing the volumes of the ipsilateral and contralateral hemispheres.

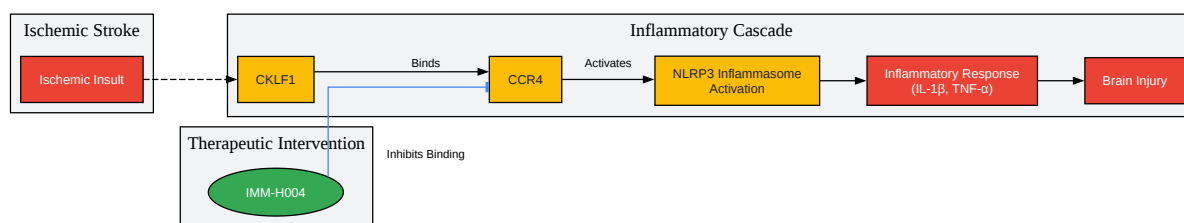
## Histological and Molecular Analysis

Further mechanistic insights can be gained through various histological and molecular techniques.[\[1\]](#)

- Nissl Staining: To assess neuronal survival in the ischemic penumbra.
- Immunohistochemistry/Immunofluorescence: To detect the expression and localization of proteins of interest (e.g., CKLF1, CCR4, NLRP3, inflammatory cytokines).
- ELISA: To quantify the levels of inflammatory cytokines (e.g., IL-1 $\beta$ , TNF- $\alpha$ ) in brain homogenates.[\[5\]](#)

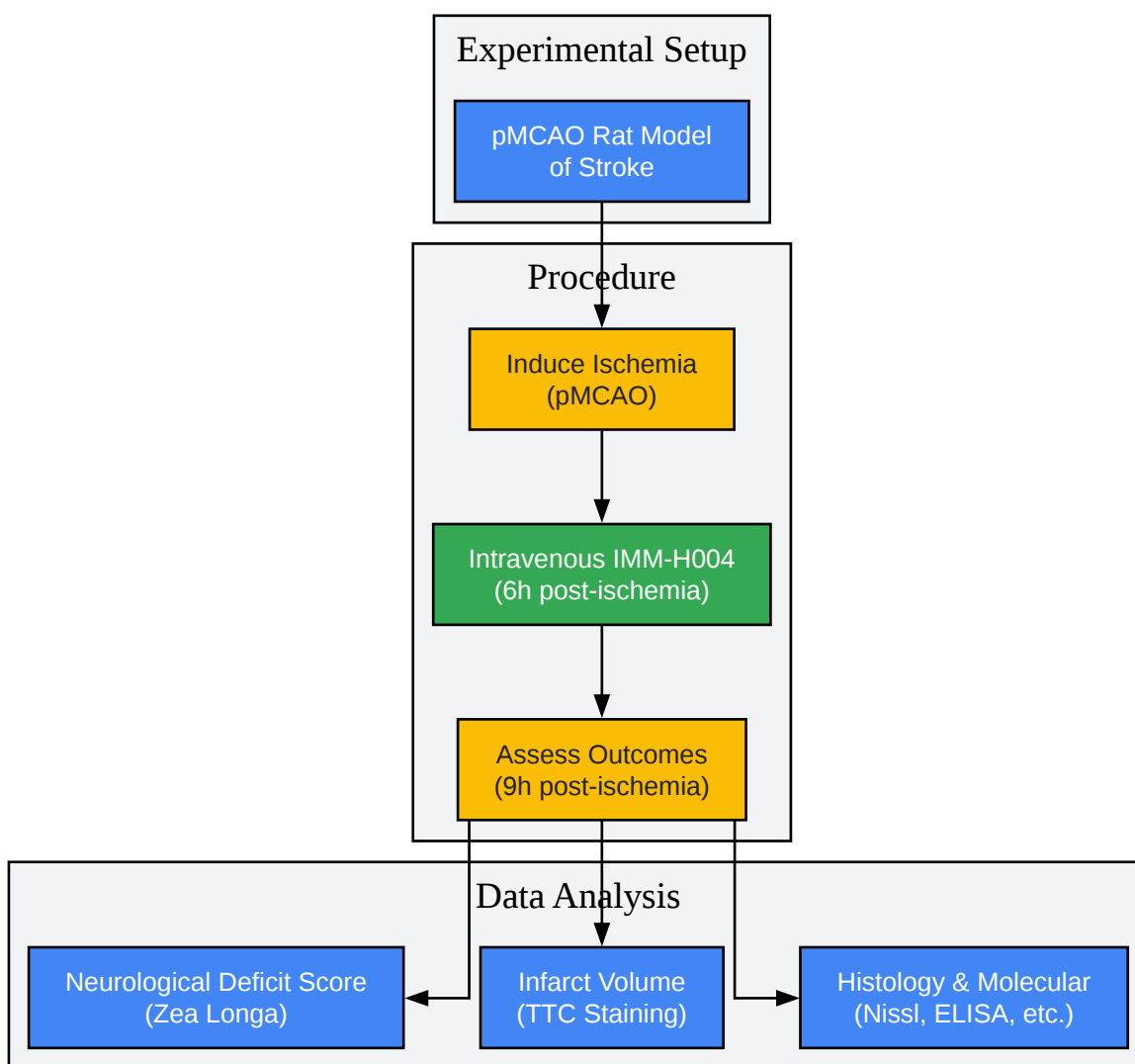
- Western Blotting: To measure the protein expression levels of key signaling molecules.
- Quantitative RT-PCR (qPCR): To analyze the mRNA expression levels of target genes.

## Visualizations



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Caption: **IMM-H004** signaling pathway in ischemic stroke.



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Caption: Experimental workflow for preclinical **IMM-H004** studies.

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